molecular formula C16H15BrCl3N B1322356 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 543739-81-7

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1322356
CAS No.: 543739-81-7
M. Wt: 407.6 g/mol
InChI Key: POPXXLXYDOGHOU-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C16H15BrCl3N and its molecular weight is 407.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Local Anesthetic Activity and Toxicity Evaluation : Isoquinoline alkaloids, including derivatives similar to the compound , have been studied for their local anesthetic activity and acute toxicity. Researchers found that these compounds showed high local anesthetic activity on rabbit eyes, with some derivatives being more active than lidocaine. Acute toxicity and structure-toxicity relationships were also evaluated, indicating the need for further investigation and potential modifications for use as drug candidates (Azamatov et al., 2023).

  • Anticonvulsant Properties : A study on N-substituted 1,2,3,4-tetrahydroisoquinolines revealed that certain derivatives exhibited significant anticonvulsant activity. One specific derivative demonstrated high potency, comparable to clinical trial drugs, acting as a noncompetitive AMPA receptor modulator (Gitto et al., 2006).

  • Antiglioma Activity : Research on cultured rat astrocytes and C6 rat glioma identified that certain 1,2,3,4-tetrahydroisoquinoline (THI) derivatives selectively blocked the growth of C6 glioma, leaving normal astrocytes relatively unaffected. This discovery suggested potential clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).

  • Analgesic and Anti-Inflammatory Effects : A study on 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride found that this compound exhibited pronounced analgesic and anti-inflammatory effects. It was more effective than diclofenac sodium in reducing inflammation and could be used as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

  • Neuroprotective Effects : A study on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) found that it has a neuroprotective effect on cultured rat mesencephalic neurons against various dopaminergic neurotoxins. This suggests its potential as a lead compound for developing new agents to treat Parkinson's disease (Kotake et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This could involve interacting with a receptor, inhibiting an enzyme, or other biochemical pathways .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and effects. This could also include the development of new synthesis methods or the discovery of new reactions .

Properties

IUPAC Name

4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2N.ClH/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20;/h2-7,14H,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPXXLXYDOGHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrCl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625341
Record name 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543739-81-7
Record name 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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